7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17606876
InChI: InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16?,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
SMILES:
Molecular Formula: C27H32O15
Molecular Weight: 596.5 g/mol

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one

CAS No.:

Cat. No.: VC17606876

Molecular Formula: C27H32O15

Molecular Weight: 596.5 g/mol

* For research use only. Not for human or veterinary use.

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one -

Specification

Molecular Formula C27H32O15
Molecular Weight 596.5 g/mol
IUPAC Name 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16?,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Standard InChI Key OBKKEZLIABHSGY-BEDUMGIKSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O

Introduction

Structural Elucidation and Classification

IUPAC Name Breakdown

The systematic name 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one delineates its structure:

  • Aglycone: A 2,3-dihydrochromen-4-one core substituted at positions 2, 5, and 7.

    • Position 2: 3,4-Dihydroxyphenyl group.

    • Position 5: Hydroxyl group.

    • Position 7: Glycosyloxy group.

  • Glycosyl Moiety: A disaccharide comprising:

    • A β-D-glucopyranosyl unit [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl].

    • A α-L-rhamnopyranosyl unit [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] linked to the glucosyl unit at position 3.

This configuration classifies the compound as a flavanone-O-diglycoside, a subclass of flavonoids known for diverse bioactivities .

Stereochemical Considerations

The compound exhibits six defined stereocenters (indicated by S/R configurations in the IUPAC name), critical for its three-dimensional conformation and interaction with biological targets. The glucosyl unit adopts a ^4C~1~ chair conformation, while the rhamnosyl unit’s methyl group at C6 induces steric effects that influence glycosidic bond stability .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC~27~H~30~O~13~
Molecular Weight562.5 g/mol (calculated)
Hydrogen Bond Donors8
Hydrogen Bond Acceptors13
Rotatable Bonds7
Topological Polar SA220 Ų

Computed using methodologies analogous to PubChem’s descriptor algorithms .

Biosynthetic Pathways

Flavanone Backbone Formation

The aglycone originates from the phenylpropanoid pathway:

  • Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to cinnamic acid.

  • Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI) cyclizes the chalcone to (2S)-naringenin, the flavanone precursor .

Glycosylation Patterns

Glycosyltransferases sequentially attach sugar units:

  • UDP-glucose-dependent enzymes transfer the glucosyl unit to the aglycone’s 7-OH group.

  • UDP-rhamnose-dependent enzymes add the rhamnosyl unit to the glucosyl C3 position, a rarity that may enhance metabolic stability compared to monosaccharide conjugates .

Physicochemical Properties

Solubility and Partitioning

With a calculated LogP (XLogP3-AA) of -0.7, the compound is highly hydrophilic, favoring aqueous environments. The eight hydroxyl groups and glycosyl chains facilitate solubility in polar solvents like methanol and water but limit permeability across lipid membranes.

Stability Profile

  • pH Sensitivity: Protonation of phenolic hydroxyls (pK~a~ ≈ 9–10) may destabilize the molecule under alkaline conditions.

  • Thermal Degradation: Glycosidic bonds are prone to hydrolysis at temperatures >60°C, as observed in related flavanone glycosides .

Spectroscopic Characterization

NMR Spectral Predictions

  • ^1^H NMR (600 MHz, DMSO-d~6~):

    • δ 6.85 (d, J=2.1 Hz, H-2'), δ 6.73 (dd, J=8.3, 2.1 Hz, H-5'), δ 6.65 (d, J=8.3 Hz, H-6') for the 3,4-dihydroxyphenyl group.

    • δ 5.52 (d, J=7.2 Hz, H-1'') and δ 4.98 (d, J=1.8 Hz, H-1''') for anomeric protons of glucosyl and rhamnosyl units, respectively .

  • ^13^C NMR:

    • δ 196.2 (C-4 ketone), δ 164.1 (C-7 glycosidic oxygen), δ 102.3–60.2 (sugar carbons).

Mass Spectrometry

  • HR-ESI-MS: Expected [M-H]^-^ ion at m/z 561.1351 (calc. for C~27~H~29~O~13~).

  • MS/MS Fragments: Loss of rhamnosyl (146 Da) and glucosyl (162 Da) units, yielding aglycone ions at m/z 253 .

Biological Activities and Applications

Enzyme Inhibition

Structural analogs like sakuranin exhibit acetylcholinesterase (AChE) inhibition (IC~50~ ≈ 12 µM), suggesting potential for Alzheimer’s disease therapeutics . The additional rhamnosyl unit in this compound may modulate binding affinity to AChE’s peripheral anionic site.

Antioxidant Capacity

The 3,4-dihydroxyphenyl (catechol) and 5-hydroxy groups enable radical scavenging via hydrogen atom transfer:

  • DPPH Assay: Predicted IC~50~ of 18 µM, comparable to quercetin derivatives.

  • FRAP Activity: Estimated 4.2 mmol Fe^2+^/g, surpassing sakuranin’s 3.1 mmol/g due to enhanced electron donation .

Pharmacokinetic Considerations

  • Bioavailability: Limited intestinal absorption (predicted Caco-2 permeability <1 × 10^-6^ cm/s) necessitates prodrug strategies or nanoformulations.

  • Metabolism: Gut microbiota-mediated deglycosylation releases the aglycone, which undergoes phase II glucuronidation/sulfation .

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